N-[2-(Acetamidomethyl)-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-Acetamido-4-isobutyloxazol-2-yl)methyl)acetamide is a synthetic organic compound characterized by its unique oxazole ring structure. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Acetamido-4-isobutyloxazol-2-yl)methyl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an acetamido derivative with an isobutyloxazole precursor in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process might include steps such as purification through crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-((5-Acetamido-4-isobutyloxazol-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamido group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction could lead to the formation of simpler amine derivatives.
Scientific Research Applications
N-((5-Acetamido-4-isobutyloxazol-2-yl)methyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-((5-Acetamido-4-isobutyloxazol-2-yl)methyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-Phenylacetamide: Known for its analgesic properties.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Exhibits good analgesic activity.
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide: Known for its antimicrobial properties.
Uniqueness
N-((5-Acetamido-4-isobutyloxazol-2-yl)methyl)acetamide stands out due to its unique oxazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
87783-81-1 |
---|---|
Molecular Formula |
C12H19N3O3 |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
N-[[5-acetamido-4-(2-methylpropyl)-1,3-oxazol-2-yl]methyl]acetamide |
InChI |
InChI=1S/C12H19N3O3/c1-7(2)5-10-12(14-9(4)17)18-11(15-10)6-13-8(3)16/h7H,5-6H2,1-4H3,(H,13,16)(H,14,17) |
InChI Key |
CWJJPSBBUZOLKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(OC(=N1)CNC(=O)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.